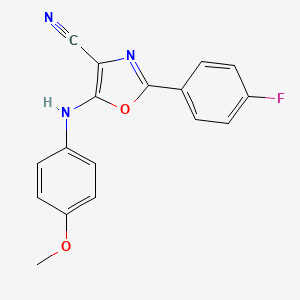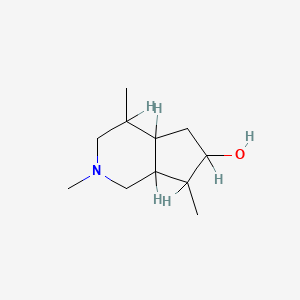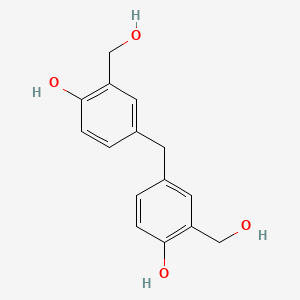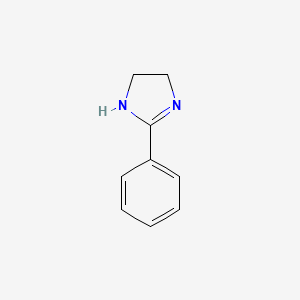
2-Phenyl-2-imidazoline
概述
描述
2-Phenyl-2-imidazoline, also known as 4,5-dihydro-2-phenyl-1H-imidazole, is a heterocyclic compound with the molecular formula C9H10N2. This compound is part of the imidazoline family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
作用机制
Target of Action
It is known that imidazoline derivatives can interact with specific enzymes such as cyclooxygenase-2 (cox-2) .
Mode of Action
Imidazoline derivatives, in general, are known to suppress cox-2 . This suppression can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical Pathways
Given its potential interaction with cox-2, it may influence the arachidonic acid pathway, which is responsible for the production of prostaglandins .
Result of Action
Based on its potential interaction with cox-2, it may lead to a decrease in inflammation and pain by reducing the production of prostaglandins .
生化分析
Biochemical Properties
2-Phenyl-2-imidazoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a catalyst in N-arylation of indoles and epoxy-carbonyl reactions . The compound’s interactions with enzymes such as cytochrome P450 and proteins involved in signal transduction pathways highlight its importance in biochemical processes. These interactions are primarily based on the compound’s ability to form hydrogen bonds and coordinate with metal ions, facilitating various biochemical reactions.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of imidazoline receptors, which play a role in regulating blood pressure and glucose metabolism . Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in cancer treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to imidazoline receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes . It also inhibits certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters . These interactions result in altered gene expression and modulation of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antihyperalgesic and neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid . This metabolism affects the compound’s bioavailability and activity, influencing its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic cation transporters and accumulates in tissues with high metabolic activity . Its distribution is influenced by its hydrophilic nature, which allows it to interact with various cellular components and localize in specific tissues.
Subcellular Localization
This compound is localized in specific subcellular compartments, affecting its activity and function. The compound is primarily found in the mitochondrial outer membrane, where it interacts with mitochondrial proteins and influences mitochondrial function . This subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles, enhancing its biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-imidazoline typically involves the cyclization of 1,2-diamines with nitriles or esters. One common method is the condensation of ethylenediamine with benzonitrile under acidic conditions, which leads to the formation of the imidazoline ring . Another method involves the use of palladium-catalyzed multicomponent reactions, where iodobenzene, tert-butyl isocyanide, and ethylenediamine react in the presence of palladium(II) chloride and a phosphine ligand .
Industrial Production Methods: Industrial production of this compound often employs high-temperature and acid-catalyzed reactions. The nitrile-based route, which is essentially a cyclic Pinner reaction, is effective for both alkyl and aryl nitriles. This method requires high temperatures and acid catalysis to achieve the desired product .
化学反应分析
Types of Reactions: 2-Phenyl-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazoles using oxidizing agents such as (diacetoxyiodo)benzene.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: The imidazoline ring can undergo substitution reactions, particularly at the nitrogen atoms, with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: (Diacetoxyiodo)benzene at room temperature.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Imidazoles.
Reduction: Amines.
Substitution: N-alkylated imidazolines.
科学研究应用
2-Phenyl-2-imidazoline has a wide range of applications in scientific research:
相似化合物的比较
2-Phenyl-2-imidazoline can be compared with other imidazoline derivatives, such as:
- 2-Methyl-2-imidazoline
- 2-Phenylimidazole
- 1-Phenylimidazole
Uniqueness: this compound is unique due to its specific structural features and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to other imidazolines, it has a broader range of applications, particularly in catalysis and medicinal chemistry .
属性
IUPAC Name |
2-phenyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCCAYLNRIRKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061322 | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-49-2 | |
| Record name | 2-Phenylimidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-2-imidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-2-imidazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2-imidazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
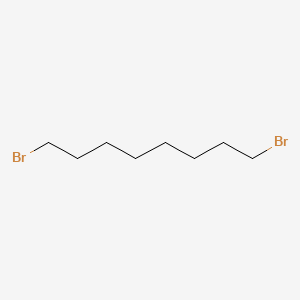
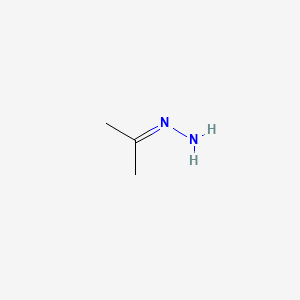
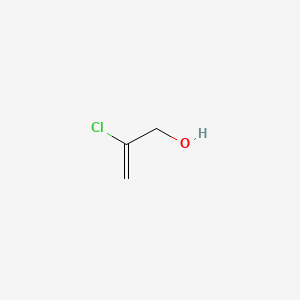
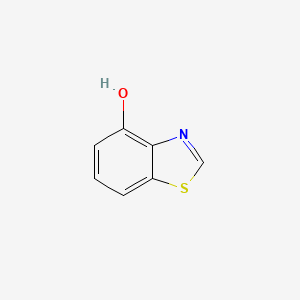
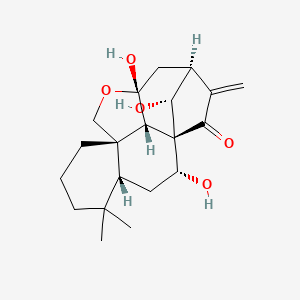
![1,5-DIMETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}PENTANEDIOATE](/img/structure/B1199904.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)
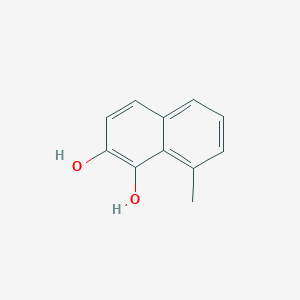
![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)
